molecular formula C32H40O11 B158521 Hypoloside C CAS No. 125761-28-6

Hypoloside C

Cat. No. B158521
M. Wt: 600.7 g/mol
InChI Key: DVWGIWHUFAGTJO-YBOHLSKRSA-N
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Description

Hypoloside C is a compound that is related to Hyperoside . Hyperoside is an active ingredient in plants, such as Hypericum monogynum in Hypericaceae, Crataegus pinnatifida in Rosaceae and Polygonum aviculare in Polygonaceae . Its pharmacologic effects include preventing cancer and protecting the brain, neurons, heart, kidneys, lung, blood vessels, bones, joints, and liver, among others .

Scientific Research Applications

Identification and Characterization

Hypoloside C is a sesquiterpene glycoside, identified as one of the analogues of ptaquiloside, the carcinogen found in Pteridium aquilinum (bracken). It was isolated from Hypolepis punctata and Dennstaedtia hirsta and is related to pterosin Z, a compound also found in ferns (Saitô et al., 1990).

Chromosomal Aberration and Clastogenic Effects

A study exploring the mutagenicity of ptaquiloside and its related compounds, including hypoloside C, found that hypoloside C induces chromosomal aberrations at similar dose levels as ptaquiloside. This suggests a potential for genetic toxicity and carcinogenicity, highlighting the clastogenic effects of these compounds (Matsuoka et al., 1989).

properties

IUPAC Name

[(2R,3S,4S,5R,6S)-5-acetyloxy-4-hydroxy-2-(hydroxymethyl)-6-(7-hydroxy-2,2,5,7-tetramethyl-1-oxospiro[3,7a-dihydroindene-6,1'-cyclopropane]-3a-yl)oxyoxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40O11/c1-17-14-32(16-29(3,4)27(38)26(32)30(5,39)31(17)12-13-31)43-28-25(40-18(2)34)23(37)24(21(15-33)41-28)42-22(36)11-8-19-6-9-20(35)10-7-19/h6-11,14,21,23-26,28,33,35,37,39H,12-13,15-16H2,1-5H3/b11-8+/t21-,23+,24-,25-,26?,28+,30?,32?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWGIWHUFAGTJO-YBOHLSKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2(CC(C(=O)C2C(C13CC3)(C)O)(C)C)OC4C(C(C(C(O4)CO)OC(=O)C=CC5=CC=C(C=C5)O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2(CC(C(=O)C2C(C13CC3)(C)O)(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)OC(=O)/C=C/C5=CC=C(C=C5)O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201030551
Record name Hypoloside C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201030551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hypoloside C

CAS RN

125761-28-6
Record name Hypoloside C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125761286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hypoloside C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201030551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Hypoloside C
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Hypoloside C
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Hypoloside C
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Hypoloside C
Reactant of Route 5
Hypoloside C
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Hypoloside C

Citations

For This Compound
6
Citations
A Matsuoka, A Hirosawa, S Natori, S Iwasaki… - Mutation Research …, 1989 - Elsevier
… and its related compounds, hypoloside B, hypoloside C, illudin M and illudin S. Ptaquiloside … Both hypoloside B and hypoloside C were also clastogenic at almost the same dose level …
Number of citations: 46 www.sciencedirect.com
K Saito, T Nagao, S Takatsuki, K Koyama, S Natori - Phytochemistry, 1990 - Elsevier
Ptaquiloside, the sesquiterpenoid carcinogen of Pteridium aquilinum, was isolated from Pteris cretica and Histiopteris incisa. Three new sesquiterpene glycosides of the illudane type, …
Number of citations: 52 www.sciencedirect.com
T Nagao, K Saito, E Hirayama, K Uchikoshi… - Mutation Research …, 1989 - Elsevier
Ptaquiloside, a potent carcinogen of an illudane-type sesquiterpene glycoside isolated from Pteridium aquilium, and its related compounds, hypolosides having the same nucleus …
Number of citations: 39 www.sciencedirect.com
HADE BRACKEN - 2008 - cot.food.gov.uk
… Compounds that were chemically similar to APT but lacked an activated cyclopropane moiety (hypoloside B, hypoloside C, illudin M and illudin S) were not mutagenic to Salmonella …
Number of citations: 14 cot.food.gov.uk
T Murakami, N Tanaka - 2012 - books.google.com
The volumes of this classic series have appeared under the Springer imprint ever since L. Zechmeister founded the series in 1938. The volumes contain contributions on various topics …
Number of citations: 1 books.google.com
RMGC Oliveira - 2012 - repositorio-aberto.up.pt
Bracken (Pteridium aquilinum) is an ancient fern of the Dennstaedtiaceae family and one of the five most common plants in the world, the only climatic limitations to its distribution being …
Number of citations: 3 repositorio-aberto.up.pt

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